2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 79189-76-7
VCID: VC11641723
InChI: InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol

2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid

CAS No.: 79189-76-7

Cat. No.: VC11641723

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid - 79189-76-7

Specification

CAS No. 79189-76-7
Molecular Formula C13H13ClN2O3
Molecular Weight 280.70 g/mol
IUPAC Name 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)
Standard InChI Key PGTJUXHMJYBSBW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Chloroacetamido)-3-(1H-indol-3-yl)propanoic acid features a central tryptophan backbone, with an indole ring system connected to a propanoic acid chain. The amino group of tryptophan is acylated by a chloroacetyl moiety, introducing a reactive chlorinated site. The stereochemistry of the α-carbon is preserved in the L-configuration, as evidenced by its IUPAC name N-(2-chloroacetyl)-L-tryptophan . The SMILES notation C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl\text{C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl} confirms the (S)-configuration at the chiral center .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
Molecular FormulaC13H12ClN2O3\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{O}_3
Molecular Weight280.70 g/mol
IUPAC Name(2S)-2-[(2-Chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
SynonymsN-(Chloroacetyl)-L-tryptophan; 79189-76-7
Melting Point135–138°C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum (500 MHz, DMSO-d6d_6) reveals distinct signals: a singlet at δ 10.87 ppm for the indole NH proton, a doublet at δ 8.44 ppm (J = 7.8 Hz) for the amide NH, and multiplet resonances between δ 7.33–7.13 ppm corresponding to aromatic protons of the indole ring . The chloroacetyl methylene group appears as a singlet at δ 4.12 ppm, while the α-proton of the tryptophan backbone resonates at δ 4.31 ppm as a quartet .

Synthetic Methodologies

PCl3_33-Mediated Acylation

A robust synthesis route involves the reaction of L-tryptophan with chloroacetyl chloride in the presence of phosphorus trichloride (PCl3_3) as a coupling agent . This method proceeds under anhydrous conditions, yielding the target compound in 80% isolated purity after recrystallization. Critical steps include:

  • Activation of the Carboxylic Acid: PCl3_3 facilitates the conversion of chloroacetyl chloride into a reactive acyl chloride intermediate.

  • Nucleophilic Acylation: The amino group of tryptophan attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond.

  • Workup and Purification: The crude product is acidified to pH 3, precipitating the compound, which is then purified via silica gel chromatography .

Alternative Routes Using DCC/DMAP

Coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) have also been employed to acylate tryptophan with chloroacetic acid derivatives . This method, conducted in dichloromethane, achieves moderate yields (54–68%) and is favored for its compatibility with sensitive functional groups .

Biological and Pharmacological Relevance

Peptide Engineering

The chloroacetyl group serves as a versatile handle for site-specific modifications in peptide synthesis. Its electrophilic chlorine atom enables nucleophilic substitution reactions with thiols or amines, facilitating the construction of peptide-drug conjugates or fluorescent probes .

Research Directions and Applications

Agricultural Chemistry

Ongoing research explores the compound’s utility as a precursor for novel herbicides. Modifications to the indole ring or chloroacetamido group could enhance binding affinity to plant hormone receptors .

Biomedical Applications

The reactivity of the chloroacetyl group positions this compound as a candidate for antibody-drug conjugates (ADCs). Conjugation via cysteine or lysine residues may improve tumor-targeting therapies .

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